2-(3-(Ethoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-(Ethoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Ethoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(ethoxymethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Ethoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenols or quinones.
Reduction: It can be reduced to form corresponding boronic acids.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Phenols and quinones.
Reduction: Boronic acids.
Substitution: Biaryl compounds.
Scientific Research Applications
2-(3-(Ethoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications, including:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: It is used in the production of polymers, agrochemicals, and electronic materials
Mechanism of Action
The mechanism of action of 2-(3-(Ethoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 3-(Ethoxymethyl)phenylboronic acid
Uniqueness
2-(3-(Ethoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity compared to other boronic esters. Its ethoxymethyl group provides additional steric hindrance, which can improve selectivity in certain reactions. Additionally, its tetramethyl groups contribute to its overall stability, making it a preferred reagent in various synthetic applications .
Properties
Molecular Formula |
C15H23BO3 |
---|---|
Molecular Weight |
262.15 g/mol |
IUPAC Name |
2-[3-(ethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO3/c1-6-17-11-12-8-7-9-13(10-12)16-18-14(2,3)15(4,5)19-16/h7-10H,6,11H2,1-5H3 |
InChI Key |
BRAKWNVVONALOI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COCC |
Origin of Product |
United States |
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